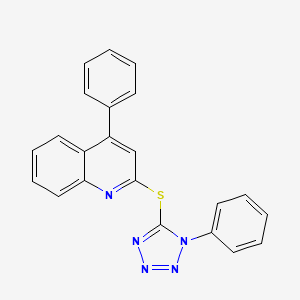

4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a complex organic compound with the molecular formula C22H15N5S. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a phenyl group and a tetrazole moiety, making it a unique structure with potential for various scientific applications .

准备方法

The synthesis of 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Attachment of the Tetrazole Moiety: The tetrazole ring can be formed by the [3+2] cycloaddition reaction of an azide with a nitrile.

化学反应分析

4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

科学研究应用

4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Due to its unique structure, it is studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

作用机制

The mechanism of action of 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

相似化合物的比较

4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline can be compared with other similar compounds, such as:

Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their substituents and biological activities.

Tetrazole Derivatives: Compounds like losartan, an antihypertensive drug, contain the tetrazole moiety but differ in their overall structure and therapeutic targets.

Phenyl-Substituted Compounds: Compounds like phenylalanine, an amino acid, contain the phenyl group but have different biological roles and mechanisms of action.

生物活性

4-Phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, a compound integrating both quinoline and tetrazole moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological effects, particularly its anticancer properties, through various studies and findings.

The compound's molecular formula is C21H16N4OS2, with a molecular weight of approximately 404.51 g/mol. Its structure features a quinoline core substituted with a phenyl group and a tetrazole-thioether side chain, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H16N4OS2 |

| Molecular Weight | 404.51 g/mol |

| LogP | 4.76 |

| PSA | 111.27 Ų |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including this compound. A significant study assessed the compound's antiproliferative effects against several cancer cell lines using the MTT assay.

Case Study: Antiproliferative Effects

In vitro tests demonstrated that this compound exhibits notable antiproliferative activity against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines. The results indicated:

- COLO205 Cell Line : IC50 = 0.32 μM

- H460 Cell Line : IC50 = 0.89 μM

These findings suggest that the compound effectively inhibits cancer cell growth at low concentrations, indicating strong potential as an anticancer agent .

The mechanism underlying the anticancer activity of this compound involves interaction with tubulin, a key protein in cell division. Molecular docking studies revealed that the compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis .

Structure-Activity Relationship (SAR)

The structural modifications of quinoline derivatives significantly impact their biological activity. The presence of both quinoline and tetrazole moieties appears essential for enhancing anticancer properties. Studies suggest that further optimization of substituents on the phenyl and tetrazole rings could lead to compounds with improved efficacy and reduced toxicity profiles .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for this class of compounds, with no significant cardiotoxic effects noted. However, risks related to drug-drug interactions and AMES toxicity (mutagenicity) were identified, necessitating careful assessment during further development .

属性

IUPAC Name |

4-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5S/c1-3-9-16(10-4-1)19-15-21(23-20-14-8-7-13-18(19)20)28-22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYCCYVGWFOMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)SC4=NN=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。